molecular formula C8H11ClN2 B1602327 6-(chloromethyl)-N,N-dimethylpyridin-2-amine CAS No. 405103-62-0

6-(chloromethyl)-N,N-dimethylpyridin-2-amine

Cat. No.: B1602327
CAS No.: 405103-62-0
M. Wt: 170.64 g/mol
InChI Key: LECLZVYANMESOD-UHFFFAOYSA-N
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Description

6-(Chloromethyl)-N,N-dimethylpyridin-2-amine is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloromethyl group attached to the sixth position of the pyridine ring and two methyl groups attached to the nitrogen atom at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(chloromethyl)-N,N-dimethylpyridin-2-amine typically involves the chloromethylation of N,N-dimethylpyridin-2-amine. One common method involves the reaction of N,N-dimethylpyridin-2-amine with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide (ZnI2). The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and selectivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the choice of solvents and catalysts may be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-(Chloromethyl)-N,N-dimethylpyridin-2-amine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in the presence of a base like sodium hydroxide.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of N-oxides or other oxidized products.

    Reduction: Formation of methylated or other reduced derivatives.

Scientific Research Applications

6-(Chloromethyl)-N,N-dimethylpyridin-2-amine has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry:

    Materials Science: Utilized in the preparation of functional materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(chloromethyl)-N,N-dimethylpyridin-2-amine depends on its interaction with various molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the formation of covalent bonds with proteins, nucleic acids, or other biomolecules, potentially altering their function .

Comparison with Similar Compounds

Similar Compounds

    6-(Chloromethyl)-N,N-dimethylpyridin-3-amine: Similar structure but with the chloromethyl group at the third position.

    6-(Bromomethyl)-N,N-dimethylpyridin-2-amine: Similar structure but with a bromomethyl group instead of a chloromethyl group.

    6-(Chloromethyl)-N,N-diethylpyridin-2-amine: Similar structure but with ethyl groups instead of methyl groups.

Uniqueness

6-(Chloromethyl)-N,N-dimethylpyridin-2-amine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of the chloromethyl group at the sixth position and the dimethyl groups on the nitrogen atom provide distinct electronic and steric properties that can be exploited in various applications.

Properties

IUPAC Name

6-(chloromethyl)-N,N-dimethylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2/c1-11(2)8-5-3-4-7(6-9)10-8/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LECLZVYANMESOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=N1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30591294
Record name 6-(Chloromethyl)-N,N-dimethylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30591294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405103-62-0
Record name 6-(Chloromethyl)-N,N-dimethyl-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=405103-62-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Chloromethyl)-N,N-dimethylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30591294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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